![molecular formula C16H16N2O4S B2965030 8-(Morpholinosulfonyl)dibenzo[b,d]furan-3-amine CAS No. 696643-18-2](/img/structure/B2965030.png)
8-(Morpholinosulfonyl)dibenzo[b,d]furan-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(Morpholinosulfonyl)dibenzo[b,d]furan-3-amine is a complex organic compound with the molecular formula C16H16N2O4S. This compound is characterized by the presence of a dibenzofuran core, which is a heterocyclic structure consisting of two benzene rings fused to a central furan ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-(Morpholinosulfonyl)dibenzo[b,d]furan-3-amine typically involves multiple steps. One common method starts with the preparation of dibenzofuran derivatives, which can be achieved through O-arylation reactions followed by cyclization of diaryl ethers . The morpholinosulfonyl group is then introduced through sulfonylation reactions using morpholine and sulfonyl chloride under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions: 8-(Morpholinosulfonyl)dibenzo[b,d]furan-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholinosulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted dibenzofuran derivatives.
Scientific Research Applications
8-(Morpholinosulfonyl)dibenzo[b,d]furan-3-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 8-(Morpholinosulfonyl)dibenzo[b,d]furan-3-amine involves its interaction with specific molecular targets. For instance, as an inhibitor of protein tyrosine phosphatases, it binds to the active site of the enzyme, preventing its activity and thereby modulating cellular signaling pathways . This inhibition can lead to the suppression of cancer cell proliferation and the reduction of microbial growth .
Comparison with Similar Compounds
Dibenzofuran: A simpler structure without the morpholinosulfonyl group, used as a heat transfer agent and in the synthesis of other organic compounds.
Dibenzodioxin: Contains an oxygen bridge between the benzene rings, known for its toxicological properties.
Uniqueness: 8-(Morpholinosulfonyl)dibenzo[b,d]furan-3-amine stands out due to its unique combination of the dibenzofuran core and the morpholinosulfonyl group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry .
Biological Activity
8-(Morpholinosulfonyl)dibenzo[b,d]furan-3-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications, supported by data tables and relevant case studies.
Chemical Structure and Synthesis
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C_15H_16N_2O_4S
- IUPAC Name : 8-(Morpholinosulfonyl)-dibenzo[b,d]furan-3-amine
The synthesis typically involves the reaction of dibenzo[b,d]furan derivatives with morpholine sulfonyl chloride under basic conditions, leading to the formation of the target compound.
Antitumor Activity
Research indicates that compounds related to dibenzo[b,d]furan structures exhibit significant antitumor properties. For instance, a study evaluated various dibenzo[b,d]furan derivatives against human tumor cell lines, revealing that modifications at the 3-position can enhance cytotoxicity. The presence of specific substituents was found to modulate the activity effectively .
Table 1: Antitumor Activity of Dibenzo[b,d]furan Derivatives
Compound | Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|---|
Compound 60 | MCF-7 (Breast) | 5.2 | Induces G1 phase arrest and apoptosis |
Compound 49 | SMMC-7721 (Liver) | 4.7 | Selective cytotoxicity |
The mechanism through which this compound exerts its biological effects may involve interactions with cellular signaling pathways. Similar compounds have been shown to inhibit specific kinases or modulate apoptosis-related proteins, leading to cell cycle arrest and apoptosis in cancer cells .
Pharmacological Studies
In pharmacological studies, the compound has demonstrated potential as an inhibitor in various biological assays. For example, it has been evaluated for its ability to inhibit specific enzymes involved in cancer progression. Molecular docking studies suggest that it binds effectively to target proteins, potentially disrupting their function .
Case Studies
Several case studies have highlighted the efficacy of similar compounds in clinical settings:
- Case Study 1 : A derivative of dibenzo[b,d]furan was tested in a phase I clinical trial for patients with advanced solid tumors. Results indicated a favorable safety profile and preliminary signs of efficacy.
- Case Study 2 : In vitro studies revealed that another related compound significantly reduced tumor size in xenograft models, suggesting that structural modifications can enhance therapeutic potential.
Properties
IUPAC Name |
8-morpholin-4-ylsulfonyldibenzofuran-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4S/c17-11-1-3-13-14-10-12(2-4-15(14)22-16(13)9-11)23(19,20)18-5-7-21-8-6-18/h1-4,9-10H,5-8,17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNTBWVMUBLOPKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC3=C(C=C2)OC4=C3C=CC(=C4)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.